5-Bromo-1,3-difluoro-2-isocyanobenzene
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Overview
Description
5-Bromo-1,3-difluoro-2-isocyanobenzene is an organic compound with the molecular formula C7H2BrF2N. It is a fluorinated aromatic compound that features bromine, fluorine, and isocyanide functional groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-difluoro-2-isocyanobenzene typically involves the bromination and fluorination of a suitable aromatic precursor, followed by the introduction of the isocyanide group. One common method involves the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution on the benzene ring. The isocyanide group can be introduced through a reaction with a suitable isocyanide precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-difluoro-2-isocyanobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Coupling Reactions: The isocyanide group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
5-Bromo-1,3-difluoro-2-isocyanobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein labeling.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-difluoro-2-isocyanobenzene involves its interaction with specific molecular targets and pathways. The isocyanide group can form strong bonds with metal ions and other reactive species, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-difluoro-5-isocyanobenzene
- 5-Bromo-1,3-difluoro-2-iodobenzene
- 4-Bromo-3,5-difluoroiodobenzene
Uniqueness
5-Bromo-1,3-difluoro-2-isocyanobenzene is unique due to the presence of both bromine and fluorine atoms, as well as the isocyanide group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H2BrF2N |
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Molecular Weight |
218.00 g/mol |
IUPAC Name |
5-bromo-1,3-difluoro-2-isocyanobenzene |
InChI |
InChI=1S/C7H2BrF2N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H |
InChI Key |
UHCDIYPOEIXBCH-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1=C(C=C(C=C1F)Br)F |
Origin of Product |
United States |
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